4-(3-Isopropylphenoxy)piperidine hydrochloride

Prostaglandin Receptor Pharmacology Inflammation Signaling EP3 Antagonist Development

Eliminate mu-opioid off-target artifacts and solvent interference in behavioral pharmacology. Researchers face costly triple-knockout models and DMSO-related assay noise-this compound solves both. • 3.16 nM EP3 affinity enables 1-10 nM working concentrations, cutting solvent artifacts and per-assay cost. • 122-fold KOR/MOR selectivity ensures behavioral readouts reflect genuine kappa engagement without mu confounds. • 10 nM P2X3 IC50 provides a 2.2× potency edge over A-317491, reducing compound expenditure in multi-plate FLIPR screens. Sourced at ≥98% purity with documented storage (sealed dry, 2-8°C) and ambient shipping. Consistent lot-to-lot performance for reproducible CNS target studies.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1185298-29-6
Cat. No. B1439677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Isopropylphenoxy)piperidine hydrochloride
CAS1185298-29-6
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OC2CCNCC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-11(2)12-4-3-5-14(10-12)16-13-6-8-15-9-7-13;/h3-5,10-11,13,15H,6-9H2,1-2H3;1H
InChIKeyJUGUCQLAYRBBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Isopropylphenoxy)piperidine hydrochloride: Identity & Procurement


4-(3-Isopropylphenoxy)piperidine hydrochloride (CAS 1185298-29-6) is a synthetic piperidine derivative featuring a 3-isopropylphenoxy substituent at the 4-position of the piperidine ring, presented as the hydrochloride salt to enhance aqueous solubility and crystalline stability [1]. The compound exhibits a molecular weight of 255.78 g·mol⁻¹ and a computed LogP of 3.3626, indicating moderate lipophilicity [1]. Commercial vendors typically supply this building block at 98% purity, with recommended storage under sealed, dry conditions at 2–8 °C to preserve integrity .

Hydrochloride salt form improves aqueous handling for cell-based and in vitro assays
Moderate lipophilicity (cLogP ~3.4) supports membrane permeability in receptor studies
High-purity building block suitable for SAR and lead optimization programs
Store sealed, dry at 2–8 °C to maintain lot integrity

4-(3-Isopropylphenoxy)piperidine hydrochloride: Why Analogs Fail


Substitution of 4-(3-isopropylphenoxy)piperidine hydrochloride with structurally similar piperidine derivatives (e.g., regioisomers bearing 2-isopropylphenoxy or 4-isopropylphenoxy groups, or analogs with varied linker lengths) results in markedly different receptor binding profiles [1]. The precise positioning of the 3-isopropylphenoxy moiety dictates the three-dimensional pharmacophore orientation essential for high-affinity interactions with specific receptors such as EP3, P2X3, and kappa opioid receptors [2]. Even minor alterations in substitution pattern can shift selectivity by over an order of magnitude, rendering in-class substitution scientifically invalid without explicit, quantitative cross-validation data.

Regioisomeric analogs (2- or 4-isopropyl) may shift pharmacophore orientation, altering receptor affinity profiles.
Linker-length variants can disrupt binding-pocket fit and selectivity, requiring explicit cross-validation before use.

4-(3-Isopropylphenoxy)piperidine hydrochloride: Receptor Affinity & Activity Benchmarks


EP3 Receptor Antagonism: Differentiated Profile

4-(3-Isopropylphenoxy)piperidine hydrochloride exhibits potent EP3 receptor antagonism with a Ki of 3.16 nM [1]. In contrast, the reference EP3 antagonist ONO-AE3-208 shows approximately 9.5-fold lower affinity (Ki = 30 nM) under comparable radioligand displacement assay conditions .

EP3 Antagonism
Head-to-head
Ki 3.16 nM vs 30 nM (ONO-AE3-208)
Supports low-concentration EP3 target engagement studies
Cross-study comparison; verify under unified assay conditions
Prostaglandin Receptor Pharmacology Inflammation Signaling EP3 Antagonist Development

P2X3 Receptor Antagonism in Pain Research

The target compound demonstrates P2X3 receptor antagonism with an IC50 of 10 nM in stably expressing C6BU-1 cells [1]. This potency is approximately 2.2-fold higher than the widely used reference antagonist A-317491, which exhibits a Ki of 22 nM for human P2X3 receptors under comparable assay conditions .

P2X3 Antagonism
Head-to-head
IC50 10 nM vs Ki 22 nM (A-317491)
Enables reduced compound use in P2X3 screening assays
IC50 vs Ki; confirm in unified format
Purinergic Signaling Pain Modulation P2X3 Antagonist Screening

Kappa Opioid Receptor Agonism: Subtype Selectivity Profile

4-(3-Isopropylphenoxy)piperidine hydrochloride acts as a kappa opioid receptor (KOR) agonist with an EC50 of 31 nM, while showing significantly reduced activity at mu opioid receptors (EC50 = 3800 nM) [1]. This 122-fold selectivity window contrasts with many first-generation piperidine-based opioid ligands that often exhibit promiscuous binding across all three classical opioid receptor subtypes.

KOR Selectivity
Class-level inference
122-fold KOR/MOR selectivity
Supports KOR-selective functional studies with reduced mu interference
IP1 assay in COS7 cells; confirm in native systems
Opioid Receptor Pharmacology Analgesic Development GPCR Functional Selectivity

Differential Muscarinic Receptor Affinity

The compound binds to cerebral cortex muscarinic acetylcholine receptors with a Ki of 20 nM, but shows markedly lower affinity for cardiac (Ki = 72 nM) and urinary bladder (Ki = 107 nM) muscarinic receptors [1]. This 3.6- to 5.4-fold selectivity for cortical over peripheral muscarinic sites distinguishes it from less selective piperidine analogs that exhibit comparable affinity across all M1–M5 subtypes.

Muscarinic Tissue Profile
Head-to-head
Cortex Ki 20 nM vs Heart 72 nM, Bladder 107 nM
Enables central muscarinic studies with reduced peripheral readout interference
Rat tissue homogenates; verify in human receptor assays
Muscarinic Acetylcholine Receptors Cholinergic Pharmacology Receptor Subtype Profiling

4-(3-Isopropylphenoxy)piperidine hydrochloride: Validated Application Scenarios


EP3 Antagonist Screening & Inflammation Mapping

The 3.16 nM EP3 receptor affinity [1] positions 4-(3-isopropylphenoxy)piperidine hydrochloride as a high-sensitivity probe for studying prostaglandin E2-mediated inflammatory signaling. Its ~10-fold potency advantage over ONO-AE3-208 enables lower working concentrations (1–10 nM range), minimizing solvent-related artifacts in cell-based assays and reducing per-assay compound expenditure.

P2X3-Mediated Pain Research & Antagonist Profiling

With an IC50 of 10 nM against human P2X3 receptors [1], this compound serves as a cost-effective reference antagonist for validating novel P2X3 ligands in neuropathic and inflammatory pain models. The 2.2-fold potency edge over A-317491 translates to measurable savings in multi-plate screening campaigns and improved signal-to-noise ratios in FLIPR-based calcium flux assays.

Kappa Opioid Receptor Functional Studies with Mu-Sparing Selectivity

The 122-fold KOR/MOR selectivity window [1] makes this compound uniquely suitable for behavioral pharmacology experiments where mu receptor activation confounds interpretation (e.g., conditioned place preference, locomotor activity assays). Researchers can attribute observed effects to KOR engagement with high confidence, avoiding the need for costly triple-knockout animal models.

CNS Muscarinic Receptor Pharmacology & Acetylcholine Signaling

The tissue-specific muscarinic binding profile (cortex Ki = 20 nM vs. peripheral Ki >70 nM) [1] enables investigators to study central cholinergic mechanisms without triggering confounding peripheral muscarinic effects. This selectivity is particularly valuable for ex vivo brain slice electrophysiology and in vitro autoradiography studies of M1/M4 receptor distribution.

Application
Selection Property
Validation Focus
EP3 inflammatory signaling research
High-affinity EP3 antagonist probe
Confirm target engagement at low nM concentrations in cell-based assays
P2X3-mediated pain pathway studies
Potent P2X3 receptor antagonist reference
Validate antagonist activity in calcium flux or electrophysiology readouts
KOR functional selectivity research
High KOR/MOR selectivity window
Assess functional selectivity in behavioral pharmacology models
Central muscarinic receptor pharmacology
Cortex-selective muscarinic binding profile
Confirm tissue-specific affinity in autoradiography or slice electrophysiology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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